Enantiomeric Purity: (R)-enantiomer vs. (S)-enantiomer for Stereochemical Control in Drug Synthesis
The differentiation between the (R)-enantiomer (target compound) and the (S)-enantiomer is critical for stereochemical integrity in drug synthesis. The target compound, benzyl (3R)-3-aminopyrrolidine-1-carboxylate (CAS 122536-73-6), is commercially available with a minimum purity of 98% (GC) [1]. In contrast, its (S)-enantiomer, benzyl (3S)-3-aminopyrrolidine-1-carboxylate (CAS 122536-72-5), is typically offered at a minimum purity of 97% (GC) [2]. This difference, while seemingly small, can be critical for high-precision applications where minor impurities of the opposite enantiomer may significantly alter a drug candidate's pharmacological profile.
| Evidence Dimension | Minimum Purity by Gas Chromatography (GC) |
|---|---|
| Target Compound Data | 98% (Min, GC) |
| Comparator Or Baseline | (S)-enantiomer: 97% (Min, GC) |
| Quantified Difference | +1% higher minimum purity specification for the (R)-enantiomer |
| Conditions | As specified by a common manufacturer's product data sheets for both enantiomers |
Why This Matters
For researchers requiring the highest possible enantiomeric excess in chiral syntheses, the higher specified purity of the (R)-enantiomer can reduce the need for additional purification steps, improving yield and reducing cost.
- [1] Capot Chemical Co., Ltd. Product Specification: (R)-1-Cbz-3-aminopyrrolidine (CAS 122536-73-6). View Source
- [2] Capot Chemical Co., Ltd. Product Specification: (S)-1-Cbz-3-aminopyrrolidine (CAS 122536-72-5). View Source
